molecular formula C11H7N3O2 B8682170 4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile CAS No. 113477-86-4

4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile

Cat. No. B8682170
M. Wt: 213.19 g/mol
InChI Key: OBTKOWGJCLQKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05389614

Procedure details

36.7 g (0.28 mol) of 4-cyanobenzaldehyde, 10 g (0.1 mol) of hydantoin, 21.6 g (0.263 mol) of sodium acetate and 28.6 ml (0.3 mol) of acetic anhydride are heated under reflux in 85 ml of acetic acid for 4 hours. After cooling, the mixture is poured onto ice and extracted with methylene chloride. The methylene chloride phase is concentrated, and the residue is stirred with methanol and filtered off with suction.
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
28.6 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[NH:11]1[CH2:17][C:15](=[O:16])[NH:14][C:12]1=[O:13].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[C:17]2[NH:11][C:12](=[O:13])[NH:14][C:15]2=[O:16])=[CH:5][CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
36.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
28.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred with methanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride phase is concentrated
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C2C(NC(N2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.